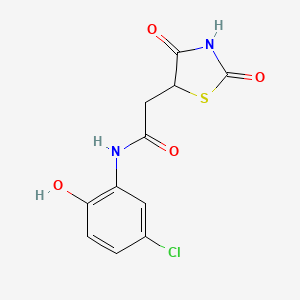![molecular formula C19H21NO2 B4046260 2-[(3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4046260.png)
2-[(3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-[(3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.157228913 g/mol and the complexity rating of the compound is 374. The solubility of this chemical has been described as 31.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential PET Tracer Development 2-[(3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline derivatives have been explored in the synthesis of potent non-competitive AMPA receptor antagonists, with applications aimed at developing positron emission tomography (PET) tracers for imaging AMPA receptors in the brain. These compounds, through modifications and labeling with carbon-11 or fluorine-18, are investigated for their potential in imaging brain diseases, indicating their importance in neuroscientific research and potential clinical diagnostics (Årstad et al., 2006); (Gao et al., 2006).
Chemical Synthesis Innovations Research has also focused on the facile synthesis of related compounds, demonstrating the versatility of the tetrahydroisoquinoline scaffold in chemical synthesis. These studies reveal the compound's reactivity and potential in forming various derivatives with potential pharmaceutical applications, including antimicrobial activities (Elkholy & Morsy, 2006).
Redox-Neutral Annulations The compound's framework has been utilized in redox-neutral annulations involving dual C–H bond functionalization, showcasing its utility in constructing complex molecular architectures. This approach highlights the compound's role in advancing synthetic methodologies for efficiently building heterocyclic compounds, which are crucial in drug discovery and development (Zhu & Seidel, 2017); (Paul, Adili, & Seidel, 2019).
Epilepsy Research Significantly, derivatives of this compound have been evaluated in epilepsy research, particularly in the investigation of their effects on absence seizures. These studies contribute to understanding the neuropharmacological mechanisms of noncompetitive AMPA receptor antagonists and their potential therapeutic applications in epilepsy treatment (Russo et al., 2008).
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-9-15(2)11-18(10-14)22-13-19(21)20-8-7-16-5-3-4-6-17(16)12-20/h3-6,9-11H,7-8,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSGBYKATRACGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC3=CC=CC=C3C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202087 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4046180.png)
![N-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbothioyl)benzamide](/img/structure/B4046186.png)

![ethyl 3-(anilinocarbonyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4046200.png)
![2-cyclopentyl-8-(9H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4046202.png)
![2-{3-[(FURAN-2-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B4046210.png)
![N-(2,5-dichlorophenyl)-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4046216.png)
![2-{1-ETHYL-3-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B4046230.png)
![METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE](/img/structure/B4046233.png)
![11-(3-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4046239.png)

![2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole](/img/structure/B4046253.png)
![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4046261.png)
![N-(4-ethoxyphenyl)-2-{1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B4046269.png)
